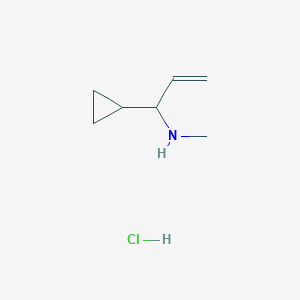
1-Ciclopropil-N-metilprop-2-en-1-amina; clorhidrato
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclopropyl-N-methylprop-2-en-1-amine;hydrochloride is a chemical compound with the molecular formula C7H13N·HCl. It is a derivative of prop-2-en-1-amine, featuring a cyclopropyl group and a methyl group attached to the nitrogen atom. This compound is often used in various chemical reactions and research applications due to its unique structural properties.
Aplicaciones Científicas De Investigación
1-Cyclopropyl-N-methylprop-2-en-1-amine;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: This compound is studied for its potential biological activity and interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and other industrial products.
Métodos De Preparación
The synthesis of 1-Cyclopropyl-N-methylprop-2-en-1-amine;hydrochloride typically involves the following steps:
N-Methylation: The methylation of the nitrogen atom is commonly performed using methyl iodide or dimethyl sulfate in the presence of a base like sodium hydride.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial production methods may involve optimized reaction conditions and catalysts to improve yield and purity.
Análisis De Reacciones Químicas
1-Cyclopropyl-N-methylprop-2-en-1-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides, leading to the formation of substituted amines or amides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from -78°C to room temperature.
Mecanismo De Acción
The mechanism of action of 1-Cyclopropyl-N-methylprop-2-en-1-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The cyclopropyl and methyl groups contribute to its reactivity and binding affinity with enzymes or receptors. The exact pathways and targets depend on the specific application and context of its use.
Comparación Con Compuestos Similares
1-Cyclopropyl-N-methylprop-2-en-1-amine;hydrochloride can be compared with similar compounds such as:
1-Cyclopropylprop-2-en-1-amine: Lacks the N-methyl group, resulting in different reactivity and properties.
N-Methylprop-2-en-1-amine: Lacks the cyclopropyl group, affecting its steric and electronic characteristics.
Cyclopropylamine: A simpler structure without the prop-2-en-1-amine backbone, leading to different chemical behavior.
Propiedades
IUPAC Name |
1-cyclopropyl-N-methylprop-2-en-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N.ClH/c1-3-7(8-2)6-4-5-6;/h3,6-8H,1,4-5H2,2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MREPFHCRKSWNSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(C=C)C1CC1.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














